N-cyclohexyl-4-methoxyaniline hydrochloride
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Overview
Description
N-cyclohexyl-4-methoxyaniline hydrochloride is an organic compound with the molecular formula C13H20ClNO. It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexyl group and the para position of the benzene ring is substituted with a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methoxyaniline hydrochloride typically involves the reaction of 4-methoxyaniline with cyclohexylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-methoxyaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-cyclohexyl-4-methoxyaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-methoxyaniline: The non-hydrochloride form of the compound.
N-cyclohexyl-4-ethoxyaniline: Similar structure with an ethoxy group instead of a methoxy group.
N-cyclohexyl-4-hydroxyaniline: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
N-cyclohexyl-4-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyl group and the methoxy group in the para position enhances its reactivity and makes it suitable for various applications in research and industry .
Properties
CAS No. |
100617-39-8 |
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Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
N-cyclohexyl-4-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;/h7-11,14H,2-6H2,1H3;1H |
InChI Key |
HSOORPSOCNAQJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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